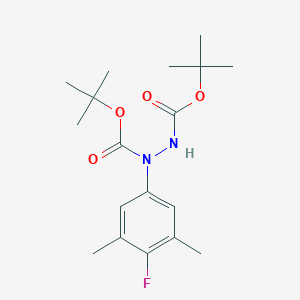
1-Bromo-3-chloro-2-cyclopropylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-chloro-2-cyclopropylbenzene is an organic compound with the molecular formula C9H8BrCl. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and a cyclopropyl group.
Métodos De Preparación
The synthesis of 1-Bromo-3-chloro-2-cyclopropylbenzene typically involves the reaction of 1-bromo-3-chloro-2-iodobenzene with cyclopropylboronic acid in the presence of a palladium catalyst. The reaction is carried out in dioxane solvent under nitrogen atmosphere at elevated temperatures. The general reaction conditions are as follows :
Reactants: 1-bromo-3-chloro-2-iodobenzene, cyclopropylboronic acid
Catalyst: Palladium (dppf) chloride
Solvent: Dioxane
Temperature: 70°C
Atmosphere: Nitrogen
Reaction Time: 12 hours
This method ensures the formation of the desired product with high purity and yield.
Análisis De Reacciones Químicas
1-Bromo-3-chloro-2-cyclopropylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted by other nucleophiles. Common reagents for these reactions include organometallic compounds and halide ions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki coupling, where it reacts with boronic acids to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-Bromo-3-chloro-2-cyclopropylbenzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of halogenated aromatic compounds with biological molecules.
Medicine: While not directly used as a drug, it can be a precursor in the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-chloro-2-cyclopropylbenzene involves its interaction with various molecular targets. The presence of bromine and chlorine atoms allows it to participate in halogen bonding, which can influence its reactivity and interactions with other molecules. The cyclopropyl group adds strain to the molecule, making it more reactive in certain chemical reactions .
Comparación Con Compuestos Similares
1-Bromo-3-chloro-2-cyclopropylbenzene can be compared with other halogenated benzene derivatives, such as:
- 1-Bromo-2-chlorobenzene
- 1-Bromo-4-chlorobenzene
- 1-Chloro-2-cyclopropylbenzene
Compared to these compounds, this compound is unique due to the presence of both bromine and chlorine atoms along with a cyclopropyl group. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for specific applications .
Propiedades
IUPAC Name |
1-bromo-3-chloro-2-cyclopropylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrCl/c10-7-2-1-3-8(11)9(7)6-4-5-6/h1-3,6H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUHKJDOLBSDAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CC=C2Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrCl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B8250578.png)


![rel-(4aR,7aR)-Octahydrocyclopenta[b][1,4]oxazine hydrochloride](/img/structure/B8250586.png)


![[(2S)-1-methoxy-1-oxo-3-(2-oxo-1,3-dihydroindol-3-yl)propan-2-yl]azanium;chloride](/img/structure/B8250604.png)



![trimethyl-(2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)stannane](/img/structure/B8250640.png)



